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Introduction
The delivery of small interfering RNA (siRNA) therapeutics holds immense promise for the

treatment of various diseases by silencing specific disease-causing genes. A significant

challenge in the clinical translation of siRNA is its safe and effective delivery to target cells.

Lipid nanoparticles (LNPs) have emerged as a leading platform for systemic siRNA delivery,

offering protection from degradation, facilitating cellular uptake, and enabling endosomal

escape of the siRNA cargo into the cytoplasm. The lipidoid 98N12-5 is a key component of a

multi-component LNP system that has demonstrated potent in vivo efficacy, particularly for

hepatocyte-targeted gene silencing.[1][2]

These application notes provide a detailed protocol for the formulation of siRNA-loaded LNPs

using the lipidoid 98N12-5, followed by essential characterization methods to ensure the quality

and consistency of the formulation. The protocols are intended for research and preclinical

development purposes.

Data Presentation: Physicochemical and In Vivo
Efficacy Data
The following tables summarize key quantitative data for 98N12-5-based siRNA LNPs,

compiled from various studies. These tables provide a baseline for expected outcomes when
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following the provided protocols.

Table 1: Physicochemical Properties of 98N12-5 LNPs

Parameter Typical Value Method of Analysis

Mean Particle Size (Diameter) 50 - 100 nm
Dynamic Light Scattering

(DLS)

Polydispersity Index (PDI) < 0.2
Dynamic Light Scattering

(DLS)

siRNA Encapsulation

Efficiency
> 90% RiboGreen Assay

Zeta Potential
Near-neutral at physiological

pH

Electrophoretic Light

Scattering (ELS)

Table 2: In Vivo Gene Silencing Efficacy in Mice (Factor VII Model)

siRNA Dose
(mg/kg)

Lipid:siRNA Ratio
(wt:wt)

% Factor VII
Protein
Knockdown

Timepoint

1.5 7:1 ~80% 48 hours

2.0 5:1 ~90% 48 hours

10.0 2:1 ~70% 48 hours

Data is representative

of typical results and

may vary based on

specific experimental

conditions.[3]
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Protocol 1: Formulation of siRNA-LNPs using
Microfluidic Mixing
This protocol describes the preparation of siRNA-LNPs using a microfluidic device, which

allows for rapid and reproducible mixing of the lipid and siRNA solutions.[4][5]

Materials and Reagents:

Lipids:

98N12-5 (ionizable lipidoid)

Cholesterol (e.g., Sigma-Aldrich)

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (e.g., Avanti Polar Lipids)

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]

(PEG-lipid) (e.g., Avanti Polar Lipids)

siRNA: Target-specific siRNA and a non-targeting control siRNA.

Buffers and Solvents:

Ethanol (200 proof, anhydrous)

Citrate buffer (e.g., 25 mM, pH 4.0), sterile and RNase-free

Phosphate-buffered saline (PBS), sterile and RNase-free

Equipment:

Microfluidic mixing device (e.g., NanoAssemblr™ Benchtop) with microfluidic cartridge

Syringe pumps and syringes

Dialysis cassettes (e.g., 3,500 MWCO)

Sterile, RNase-free microcentrifuge tubes and glassware
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Procedure:

Preparation of Lipid Stock Solution (in Ethanol):

Prepare individual stock solutions of 98N12-5, Cholesterol, DSPC, and PEG-lipid in 100%

ethanol.

Combine the lipid stock solutions to achieve a final molar ratio of 50:38.5:10:1.5 (98N12-5
: Cholesterol : DSPC : PEG-lipid).[4]

The total lipid concentration in the ethanol phase is typically around 10-25 mM.[6]

Preparation of siRNA Solution (in Aqueous Buffer):

Dissolve the lyophilized siRNA in citrate buffer (pH 4.0) to a desired concentration. The

acidic pH ensures that the 98N12-5 lipidoid is protonated and can complex with the

negatively charged siRNA.

The final siRNA concentration in the aqueous phase should be calculated to achieve the

desired lipid-to-siRNA weight ratio (e.g., 5:1 to 10:1).[7]

Microfluidic Mixing:

Set up the microfluidic mixing instrument according to the manufacturer's instructions.

Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into

another.

Set the flow rate ratio of the aqueous phase to the organic (ethanol) phase. A common

ratio is 3:1.

Set the total flow rate. Higher flow rates generally lead to smaller particle sizes.

Initiate the mixing process. The rapid mixing of the two solutions causes a change in

solvent polarity, leading to the self-assembly of the lipids around the siRNA, forming LNPs.

Dialysis:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b11934653?utm_src=pdf-body
https://www.benchchem.com/product/b11934653?utm_src=pdf-body
https://www.precigenome.com/lipid-nanoparticles-lnp/sirna-lipid-nanoparticle-lnp
https://www.echelon-inc.com/protocol/lipid-nanoparticles/
https://www.benchchem.com/product/b11934653?utm_src=pdf-body
https://pubs.acs.org/doi/suppl/10.1021/acs.nanolett.1c01353/suppl_file/nl1c01353_si_001.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11934653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Immediately after formation, dialyze the LNP suspension against PBS (pH 7.4) for at least

6 hours at 4°C, with at least two buffer changes. This step removes the ethanol and raises

the pH to a physiological level, resulting in a near-neutral surface charge for the LNPs.

Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 3,500 Da) to

retain the LNPs while allowing for the removal of small molecules.

Sterilization and Storage:

Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

Store the sterile LNP suspension at 4°C. For long-term storage, aliquots can be stored at

-80°C, but freeze-thaw cycles should be avoided.

Protocol 2: Characterization of siRNA-LNPs
A. Measurement of Particle Size and Zeta Potential by Dynamic Light Scattering (DLS)[8][9]

Sample Preparation: Dilute a small aliquot of the LNP suspension in PBS (pH 7.4) to an

appropriate concentration for DLS analysis.

Size Measurement (DLS):

Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

Transfer the diluted LNP sample to a suitable cuvette.

Perform the measurement to obtain the average particle diameter (Z-average) and the

polydispersity index (PDI). A PDI value below 0.2 is generally considered indicative of a

monodisperse population.

Zeta Potential Measurement (ELS):

Use an appropriate folded capillary cell for the measurement.

Perform the measurement to determine the surface charge of the LNPs. At physiological

pH, the LNPs should have a near-neutral zeta potential.
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B. Determination of siRNA Encapsulation Efficiency using RiboGreen Assay[3][10]

This assay quantifies the amount of siRNA protected within the LNPs.

Reagents:

Quant-iT™ RiboGreen® RNA Assay Kit (or equivalent)

TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

Triton X-100 (2% v/v solution)

siRNA standards of known concentration

Procedure:

Prepare a standard curve of the free siRNA in TE buffer.

In a 96-well plate, prepare two sets of wells for each LNP sample.

Set 1 (Intact LNPs - measures free siRNA): Add the diluted LNP sample to the wells.

Set 2 (Lysed LNPs - measures total siRNA): Add the diluted LNP sample and Triton X-100

solution to the wells to disrupt the LNPs.

Add the RiboGreen reagent to all wells (standards and samples).

Incubate the plate in the dark for 5 minutes.

Measure the fluorescence using a plate reader (excitation ~480 nm, emission ~520 nm).

Calculation:

Determine the concentration of free siRNA from the fluorescence of the intact LNPs (Set

1) using the standard curve.

Determine the concentration of total siRNA from the fluorescence of the lysed LNPs

(Set 2) using the standard curve.
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Encapsulation Efficiency (%) = [(Total siRNA - Free siRNA) / Total siRNA] x 100

Mandatory Visualizations
Signaling Pathway Diagram
Caption: siRNA-mediated silencing of Apolipoprotein B (ApoB) synthesis.

Experimental Workflow Diagram
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Click to download full resolution via product page

Caption: Experimental workflow for siRNA-LNP formulation and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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